Methyl 2-bromooxazole-5-carboxylate
Overview
Description
Methyl 2-bromooxazole-5-carboxylate: is a chemical compound with the molecular formula C5H4BrNO3 and a molecular weight of 205.99 g/mol . It belongs to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is widely used as a building block in organic synthesis and has significant applications in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromooxazole-5-carboxylate can be synthesized through various methods. One common approach involves the bromination of oxazole derivatives. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromooxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of a base and a solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amine derivatives, while coupling reactions produce more complex aromatic compounds .
Scientific Research Applications
Methyl 2-bromooxazole-5-carboxylate has diverse applications in scientific research, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical compounds, including potential drug candidates for treating diseases.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, facilitating the development of new materials and chemicals.
Biological Research: The compound is employed in the study of biological pathways and mechanisms, aiding in the understanding of cellular processes.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-bromooxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Methyl 2-bromothiazole-5-carboxylate
- Methyl 2-bromo-4-oxazolecarboxylate
- Methyl 2-bromo-1,3-oxazole-5-carboxylate
Comparison: Methyl 2-bromooxazole-5-carboxylate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in certain reactions and applications. For example, its bromine atom provides a versatile site for substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, its oxazole ring imparts specific electronic properties that can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
methyl 2-bromo-1,3-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZASWAMBNWCQJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(O1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653321 | |
Record name | Methyl 2-bromo-1,3-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-96-6 | |
Record name | Methyl 2-bromo-1,3-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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